N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride Azelastine HCl Impurity B is an intermediate in the preparation of Azelastine.
Brand Name: Vulcanchem
CAS No.: 117078-69-0
VCID: VC0195400
InChI: InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H
SMILES: CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl
Molecular Formula: C14H22N3OCl
Molecular Weight: 283.80

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

CAS No.: 117078-69-0

Cat. No.: VC0195400

Molecular Formula: C14H22N3OCl

Molecular Weight: 283.80

Purity: > 95%

* For research use only. Not for human or veterinary use.

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride - 117078-69-0

Specification

CAS No. 117078-69-0
Molecular Formula C14H22N3OCl
Molecular Weight 283.80
IUPAC Name N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride
Standard InChI InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H
SMILES CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride features a complex molecular structure with a hydrazide functional group derived from benzoic acid and a methylazepan ring system. The compound exists as the hydrochloride salt of the free base, enhancing its water solubility and stability for analytical and research applications.

Basic Identification Parameters

The compound is identified through several standard parameters as detailed in Table 1:

ParameterValue
CAS Number117078-69-0
Molecular FormulaC₁₄H₂₂N₃OCl
Molecular Weight283.80 g/mol
IUPAC NameN'-(1-methylazepan-4-yl)benzohydrazide hydrochloride
InChIInChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H
SMILESCN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl

Table 1: Identification parameters of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and pharmaceutical literature:

  • Azelastine Related Compound B

  • Benzoic acid 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide hydrochloride

  • 1-Methyl-4-(2-benzoylhydrazino)azapan hydrochloride

  • Azelastine HCl EP Impurity B

  • Azelastine USP Related Compound B

Physical and Chemical Properties

Understanding the physical and chemical properties of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is essential for its proper handling, storage, and application in research and quality control.

Physical State and Appearance

The compound exists as a solid at room temperature with a color ranging from pale yellow to dark yellow. Its appearance can vary slightly depending on purity levels and storage conditions .

Solubility Profile

The compound exhibits limited solubility in common solvents:

SolventSolubility Characteristics
DMSOSlightly soluble (requires heating and sonication)
MethanolSlightly soluble (requires heating)
WaterSlightly soluble

Table 2: Solubility characteristics of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Thermal Properties

The compound has a decomposition point above 78°C rather than a clean melting point, which is characteristic of many hydrochloride salts of organic bases .

Role in Pharmaceutical Chemistry

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride has significant relevance in pharmaceutical research and quality control, particularly in relation to azelastine hydrochloride.

Relationship to Azelastine

The compound is specifically identified as an impurity in the synthesis of azelastine hydrochloride, a medication belonging to the antihistamine class. Azelastine is primarily used in the treatment of allergic and vasomotor rhinitis .

Importance in Quality Control

Synthesis and Production Methods

The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is closely related to the production pathway of azelastine hydrochloride.

Synthetic Pathway

Based on patent information, the compound appears as an intermediate in the synthesis of azelastine. The general synthetic route involves:

  • Reaction between 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine

  • Formation of acylhydrazone

  • Reduction reaction with potassium borohydride

  • Further reactions to produce azelastine hydrochloride

Process Parameters

Patent CN113956239A provides specific process parameters for reactions where this compound appears in the synthetic pathway of azelastine hydrochloride:

  • Condensation reaction pH: 6-8

  • Reaction time: 2-8 hours

  • Temperature: Reflux conditions

  • Purification: Crystallization and recrystallization from solvents including ethanol, isopropanol, or acetone aqueous solutions

Analytical Detection Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for detection and quantification of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, particularly when analyzing for impurities in azelastine preparations.

Table 3 shows typical HPLC parameters for the detection of this compound based on patent data:

ParameterValue
Retention TimeApproximately 4.462 minutes
DetectionUV detection
Relative Area0.07% (as impurity in azelastine sample)
Tailing FactorApproximately 2.3

Table 3: HPLC parameters for detection of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride as Azelastine EP Impurity B

SpecificationValue
Typical Purity>95% to 98%
Standard Quantity5-20 mg
CertificationUSP, EP compliant
Price Range€115.00-1,371.00 (varies by quantity and supplier)
ClassificationDetails
GHS SymbolGHS07 (Warning)
Hazard StatementsH302-H315-H319 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsMultiple including P501-P270-P264-P280 (Dispose of contents/container; Do not eat, drink or smoke when using this product; Wash hands thoroughly after handling; Wear protective gloves/protective clothing/eye protection/face protection)

Table 5: Hazard classification of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Research Applications

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride has specific research applications beyond its role as an identified impurity.

Pharmaceutical Research

The compound is valuable in pharmaceutical research for:

  • Development and validation of analytical methods for azelastine hydrochloride

  • Structure-activity relationship studies related to antihistamine compounds

  • Research into impurity profiles and their impact on drug efficacy and safety

Analytical Method Development

As a reference standard, this compound is essential for:

  • Developing and validating HPLC methods for impurity profiling

  • Establishing system suitability tests for quality control procedures

  • Creating standardized testing protocols for regulatory compliance

Regulatory Aspects

Pharmacopeial Status

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is recognized in major pharmacopeias:

  • United States Pharmacopeia (USP) as Azelastine Related Compound B

  • European Pharmacopoeia (EP) as Azelastine Impurity B

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